HS 024
CAS No.: 212370-59-7
VCID: VC0013171
Molecular Formula: C58H79N19O10S2
Molecular Weight: 1266.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
HS 024 is a cyclic peptide compound that functions as a potent antagonist of the melanocortin receptor 4 (MC4R). It is primarily used in research settings to study the effects of melanocortin receptors on various physiological processes, including food intake and cardiovascular regulation. Pharmacological ActivityHS 024 is highly selective for the MC4R receptor, with a Ki value of 0.29 nM. It also exhibits affinity for other melanocortin receptors, albeit with lower potency: Ki values of 18.6 nM for MC1R, 5.45 nM for MC3R, and 3.29 nM for MC5R . This selectivity makes it a valuable tool for studying the role of MC4R in physiological processes. Biological EffectsIn vivo studies have shown that HS 024 increases food intake when administered centrally. It also blocks the hypotensive and bradycardic effects induced by α-MSH and MTII, indicating its potential role in cardiovascular regulation . These effects highlight the importance of melanocortin receptors in energy homeostasis and cardiovascular function. Research ApplicationsHS 024 is used in research to investigate the mechanisms underlying melanocortin receptor-mediated effects. Its high potency and selectivity for MC4R make it an ideal compound for studying the role of this receptor in obesity, metabolic disorders, and cardiovascular diseases. |
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CAS No. | 212370-59-7 |
Product Name | HS 024 |
Molecular Formula | C58H79N19O10S2 |
Molecular Weight | 1266.5 g/mol |
IUPAC Name | (4R,10S,13S,16R,19S,22S,25S,28R)-28-acetamido-25-butyl-13,22-bis[3-(diaminomethylideneamino)propyl]-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxamide |
Standard InChI | InChI=1S/C58H79N19O10S2/c1-3-4-14-40-51(82)72-41(16-9-20-65-57(60)61)53(84)77-45(25-37-27-64-31-69-37)55(86)75-43(23-33-18-19-34-11-5-6-12-35(34)22-33)54(85)73-42(17-10-21-66-58(62)63)52(83)76-44(24-36-26-67-39-15-8-7-13-38(36)39)50(81)68-28-48(79)71-46(49(59)80)29-88-89-30-47(56(87)74-40)70-32(2)78/h5-8,11-13,15,18-19,22,26-27,31,40-47,67H,3-4,9-10,14,16-17,20-21,23-25,28-30H2,1-2H3,(H2,59,80)(H,64,69)(H,68,81)(H,70,78)(H,71,79)(H,72,82)(H,73,85)(H,74,87)(H,75,86)(H,76,83)(H,77,84)(H4,60,61,65)(H4,62,63,66)/t40-,41-,42-,43+,44-,45-,46-,47-/m0/s1 |
Standard InChIKey | PUOCNCOPVAOMDE-LQXMKOPKSA-N |
Isomeric SMILES | CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CC6=CN=CN6)CCCN=C(N)N |
SMILES | CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)NC(CS)C(=O)N)NC(=O)C(CS)NC(=O)C |
Canonical SMILES | CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)N1)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CC6=CN=CN6)CCCN=C(N)N |
PubChem Compound | 25081552 |
Last Modified | Aug 15 2023 |
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